1-isobutyl-1H-tetrazole-5-thiol
Description
Historical Context of Tetrazole Thiol Chemistry
The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Bladin. researchgate.netnih.gov However, it was not until the mid-20th century that research into these compounds began to accelerate, driven by their discovery in a wide array of applications in medicine, agriculture, and material science. nih.gov
Within this expanding field, 1-H-tetrazole-5-thiols emerged as particularly valuable chemical intermediates. A significant milestone in their application was their use in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. google.com Compounds from this class, such as cefamandole (B1668816) and cefazaflur, feature a (1-methyl-tetrazole-5-thio)methyl group at the 3-position of the cephalosporin nucleus, a structural feature critical to their antibacterial activity. google.com This established tetrazole thiols as crucial building blocks in pharmaceutical manufacturing. Common synthetic routes to 5-substituted tetrazoles often involve the [3+2] cycloaddition of azides with nitriles or their precursors. researchgate.netorganic-chemistry.org
Structural and Electronic Features of the 1H-Tetrazole-5-thiol Moiety
The defining feature of 1-isobutyl-1H-tetrazole-5-thiol is its core heterocyclic system. The tetrazole ring is a five-membered aromatic ring containing one carbon and four nitrogen atoms. wikipedia.org This structure is planar and possesses 6 π-electrons, which confers aromatic stability. wikipedia.org The high nitrogen content makes the ring electron-rich and polar. lifechemicals.com
A critical aspect of the 1H-tetrazole-5-thiol moiety is its existence in a tautomeric equilibrium with the corresponding thione form, 1-isobutyl-1,4-dihydro-5H-tetrazole-5-thione. Research suggests that for many N-substituted mercaptotetrazoles, the thione form is more stable. researchgate.net This tautomerism influences the molecule's reactivity and its interactions with other molecules.
From an electronic standpoint, the tetrazole ring is strongly electron-withdrawing. bohrium.com Furthermore, the tetrazole group is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. beilstein-journals.orgacs.org This is because its pKa is similar to that of a carboxylic acid, meaning it is also deprotonated at physiological pH, and it has comparable spatial requirements. wikipedia.orgbeilstein-journals.org This allows chemists to substitute a carboxylic acid group with a tetrazole ring to improve properties like metabolic stability and cell membrane permeability without losing the key acidic interaction. lifechemicals.combeilstein-journals.org
Table 1: Chemical Properties of this compound and a Related Analogue
| Property | This compound | 1-Phenyl-1H-tetrazole-5-thiol |
|---|---|---|
| IUPAC Name | 1-(2-methylpropyl)-1H-1,2,3,4-tetrazole-5-thiol | 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol |
| Synonyms | 1-isobutyl-5-mercaptotetrazole | 1-Phenyl-5-mercaptotetrazole, PMT |
| CAS Number | Data not available | 86-93-1 nist.gov |
| Molecular Formula | C5H10N4S chemicalbook.com | C7H6N4S nist.gov |
| Molecular Weight | 158.23 g/mol scbt.com | 178.21 g/mol chemicalbook.com |
| Tautomeric Form | Exists in equilibrium with 1-isobutyl-1,4-dihydro-5H-tetrazole-5-thione | Exists in equilibrium with 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione researchgate.net |
Research Trajectories and Significance in Contemporary Chemical Science
The unique structural and electronic properties of the 1-substituted-1H-tetrazole-5-thiol scaffold have made it a versatile tool in modern chemical research, with applications spanning from drug discovery to materials science.
In medicinal chemistry, these compounds continue to be vital. Beyond their established role in antibiotics, they are used to develop new therapeutic agents. isfcppharmaspire.com For instance, derivatives are being explored for their antibacterial and antifungal properties. researchgate.netresearchgate.net The ability of the tetrazole ring to act as a bioisostere for carboxylic acids is a cornerstone of its use in drug design, aiming to create molecules with improved pharmacological profiles. lifechemicals.combeilstein-journals.org
In the field of materials science, tetrazole thiols have demonstrated significant potential as corrosion inhibitors for various metals, including copper and aluminum. researchgate.netcapes.gov.br The nitrogen and sulfur atoms in the molecule can coordinate to the metal surface, forming a protective layer that prevents corrosive processes. nih.gov The specific substituents on the tetrazole ring, such as the isobutyl group, can modulate the effectiveness of this inhibition. Furthermore, the ability of the deprotonated thiolate form to act as a ligand allows for the synthesis of a wide range of metal-organic complexes with diverse structural and functional properties. researchgate.net
Table 2: Selected Research Applications of 1-Substituted-1H-tetrazole-5-thiols
| Application Area | Specific Use / Finding | Key Structural Moiety |
|---|---|---|
| Medicinal Chemistry | Intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefamandole). google.com | (1-Methyl-1H-tetrazol-5-yl)thio |
| Medicinal Chemistry | Scaffold for developing novel antibacterial and antifungal agents. isfcppharmaspire.comresearchgate.netresearchgate.net | 1-Alkyl/Aryl-1H-tetrazole-5-thiol |
| Medicinal Chemistry | Used as a bioisosteric replacement for carboxylic acids to improve drug properties. lifechemicals.combeilstein-journals.org | 5-Substituted-1H-tetrazole |
| Materials Science | Effective corrosion inhibitor for aluminum in acidic solutions. researchgate.net | 1-Phenyl-1H-tetrazole-5-thiol |
| Materials Science | Excellent corrosion inhibitor for copper in nitric acid. capes.gov.br | 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) |
| Coordination Chemistry | Acts as a ligand to form stable complexes with various metal ions. researchgate.net | 1-Phenyl-1H-tetrazole-5-thiolate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4(2)3-9-5(10)6-7-8-9/h4H,3H2,1-2H3,(H,6,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOTQCENRLUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=S)N=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429274 | |
| Record name | 1-isobutyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-34-2 | |
| Record name | 1,2-Dihydro-1-(2-methylpropyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-isobutyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Complexes of 1 Isobutyl 1h Tetrazole 5 Thiol
Ligand Binding Modes and Tautomeric Considerations
The coordination versatility of 1-isobutyl-1H-tetrazole-5-thiol is fundamentally linked to its structural and electronic properties, particularly the thiol-thione tautomerism and the availability of multiple donor atoms for metal binding.
Thiol-Thione Tautomerism and its Role in Coordination
This compound can exist in two tautomeric forms: the thiol form and the thione form. tjpsj.orgresearchgate.net This equilibrium is a critical factor in its coordination chemistry, as the deprotonation of the thiol group leads to the formation of the tetrazole-5-thiolate anion. tjpsj.org This anion is a versatile building block for the construction of various coordination architectures. The thione form is generally believed to be more stable for mercaptotetrazoles and similar heterocyclic compounds. researchgate.net The absence of the S-H stretching vibration in the infrared spectra of its metal complexes indicates that the ligand is deprotonated and coordinates in its thiol form. tjpsj.orglookchem.com
The existence of this tautomerism is influenced by various factors, including the solvent and the presence of substituents. researchgate.net Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the relative stabilities of the different tautomeric forms. researchgate.netscience.gov
Multidentate Coordination Versatility of the 1H-Tetrazole-5-thiolate Anion (N- and S-binding)
The deprotonated 1-isobutyl-1H-tetrazole-5-thiolate anion offers a rich variety of coordination modes due to the presence of both "soft" sulfur and "hard" nitrogen donor atoms. lookchem.com This allows it to act as a monodentate, bidentate, or even a multidentate bridging ligand. tjpsj.orgresearchgate.net
Common coordination modes observed in the literature for related tetrazole-5-thiolate ligands include:
Monodentate S-coordination: The ligand binds to a single metal center through the sulfur atom. tjpsj.org
Bidentate N,S-chelation: The ligand forms a chelate ring by coordinating to a single metal center through one of the tetrazole nitrogen atoms and the exocyclic sulfur atom.
Bidentate S-bridging: The sulfur atom bridges two metal centers. lookchem.com
Tridentate N,N,S-coordination: The ligand coordinates to one or more metal centers using two nitrogen atoms of the tetrazole ring and the sulfur atom.
Tetradentate N,N,S,S-coordination: In some cases, the ligand can bridge multiple metal centers through its nitrogen and sulfur atoms, leading to the formation of extended structures.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of co-ligands, and the reaction conditions.
Influences of Substituent (Isobutyl Group) on Coordination Stereochemistry
While detailed studies focusing specifically on the steric influence of the isobutyl group in this compound are not extensively documented in the provided results, general principles of coordination chemistry suggest that the bulky isobutyl group can exert significant steric hindrance. This can influence the coordination geometry around the metal center and may favor the formation of certain types of structures over others. For instance, the steric bulk might prevent the formation of highly crowded coordination spheres and could direct the self-assembly process towards the formation of specific coordination polymers or discrete complexes.
Synthesis and Structural Elucidation of Metal Complexes
A wide range of metal complexes of 1-substituted-1H-tetrazole-5-thiols have been synthesized and structurally characterized, showcasing the ligand's remarkable coordination adaptability.
Transition Metal Complexes (e.g., Cu(I/II), Pd(II), Pt(II), Hg(II), Zn(II), Co(II), Fe(II))
The synthesis of transition metal complexes with 1-substituted-1H-tetrazole-5-thiols, such as the 1-phenyl derivative, is well-established. tjpsj.orgresearchgate.netlookchem.com These syntheses often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes with the addition of a co-ligand like a phosphine (B1218219) or an amine. tjpsj.orgnih.gov For example, mercury(II) complexes have been prepared by reacting Hg(OAc)₂ with 1-phenyl-1H-tetrazole-5-thiol, resulting in a complex where the ligand coordinates through the sulfur atom. tjpsj.org Similarly, complexes of Co(II) and Cd(II) with 1-phenyl-1H-tetrazole-5-thiol have been synthesized and structurally characterized. lookchem.com
The resulting complexes exhibit a variety of geometries, including tetrahedral and square planar, depending on the metal ion and the coordination environment. nih.gov The characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy, and NMR spectroscopy. tjpsj.orgresearchgate.netlookchem.comnih.gov
Table 1: Examples of Transition Metal Complexes with 1-Substituted-1H-tetrazole-5-thiol Ligands
| Metal Ion | Co-ligand | Observed Coordination Mode | Reference |
|---|---|---|---|
| Hg(II) | PPh₃, dppm, dppe, etc. | Monodentate (S-binding) | tjpsj.org |
| Co(II) | 2,2'-bipyridine | Bridging and counter-anion | lookchem.com |
| Cd(II) | 2,2'-bipyridine, I⁻ | Bridging (S-binding) and chelating (N,N) | lookchem.com |
| Cu(I) | None | µ₄-bridging (N,N,N,S) | researchgate.net |
| Pd(II) | Diphosphines | Not specified | researchgate.net |
Formation of Coordination Polymers and Metal-Organic Frameworks
The ability of the 1H-tetrazole-5-thiolate anion to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). lookchem.compsu.edu These extended structures are formed through the connection of metal centers by the bitopic or multitopic tetrazole-based ligands. rsc.org
For instance, 1D looped chain structures have been observed in Co(II) and Cd(II) complexes with 1-phenyl-1H-tetrazole-5-thiolate, where the ligands bridge the metal centers. lookchem.com The in situ synthesis of tetrazole-based ligands under hydrothermal or solvothermal conditions has also proven to be a fruitful strategy for obtaining novel coordination polymers with interesting physical properties. psu.edu The resulting network structures can range from 1D chains to 2D layers and 3D frameworks, with the dimensionality and topology being influenced by the coordination preferences of the metal ion and the geometry of the ligand. psu.edursc.orgxmu.edu.cn
The development of new synthetic routes, such as the combination of multicomponent reactions and thiol-ene polymerization, is expanding the possibilities for creating novel tetrazole-decorated polymers with potential applications in materials science. conicet.gov.ar
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 1-Phenyl-1H-tetrazole-5-thiol | |
| 1,1'-Diphenyl-5,5'-dithiodi-tetrazole | |
| 2,2'-Bipyridine | |
| Triphenylphosphine (PPh₃) | |
| Bis(diphenylphosphino)methane (dppm) | |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | |
| Copper(I/II) | |
| Palladium(II) | |
| Platinum(II) | |
| Mercury(II) | |
| Zinc(II) | |
| Cobalt(II) | |
| Iron(II) | |
| Cadmium(II) | |
| Tin(II) | |
| Nickel(II) |
Structure-Property Relationships in this compound Metal Complexes
The relationship between the structure of metal complexes incorporating this compound and their resulting properties is a critical area of study in coordination chemistry. While specific research on the 1-isobutyl derivative is limited, extensive studies on analogous 1-substituted-1H-tetrazole-5-thiol ligands, such as the 1-phenyl derivative (Hptt), provide significant insights. The coordination mode of the ligand, the geometry of the resulting metal complex, and the nature of the metal ion collectively determine the magnetic and photoluminescent properties of the material.
In complexes formed with related tetrazole thiols, the ligand can exist in different tautomeric forms and coordinate to metal centers through various atoms, most commonly the sulfur atom or one of the nitrogen atoms of the tetrazole ring. For instance, in a series of complexes involving 1-phenyl-1H-tetrazole-5-thiol, the coordination environment and the resulting dimensionality of the polymer (e.g., 1D chains) were shown to be highly dependent on the presence of co-ligands. lookchem.com
The structural arrangement directly influences the properties of the complex. For example, studies on cobalt(II) complexes with 1-phenyl-1H-tetrazole-5-thiol have demonstrated strong antiferromagnetic interactions between the metal centers. lookchem.com This property is a direct consequence of the specific bridging mode of the ligands and the resulting proximity of the cobalt ions, which allows for magnetic exchange. In contrast, zinc(II) and cadmium(II) complexes with the same ligand exhibit fluorescence. lookchem.com The emission properties are attributed to intraligand π→π* or n→π* transitions, and the rigidity of the complex structure, often enhanced by co-ligands, can increase the fluorescence intensity. lookchem.com
For this compound complexes, similar structure-property relationships are expected. The bulky, non-aromatic isobutyl group, compared to a phenyl group, may influence the packing of the complexes in the solid state and slightly alter the electronic properties of the ligand, which in turn could fine-tune the magnetic interactions or the luminescence characteristics. The synthesis of transition metal complexes with bulky ligands has been a strategy to stabilize electronically unsaturated metal centers, which can lead to applications in small molecule activation. miami.edu
Theoretical Approaches to Metal-Ligand Bonding and Electronic Structure
Understanding the bonding between this compound and a metal center requires the application of established theoretical models. These theories provide a framework for describing the electronic structure of the resulting coordination complexes and explaining their observed properties, such as color and magnetism.
Application of Ligand Field Theory and Crystal Field Theory
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are foundational models used to describe the electronic structure of transition metal complexes. libretexts.org CFT treats the ligands as simple point charges and examines how their electrostatic field affects the energies of the metal's d-orbitals. libretexts.orgijrpr.comyoutube.com In an isolated, gaseous metal ion, the five d-orbitals are degenerate (have the same energy). However, when ligands approach the metal ion to form a complex, their electrostatic field repels the electrons in the d-orbitals, causing the degeneracy to be broken. ijrpr.comyoutube.com
The pattern of splitting depends on the geometry of the complex. In an octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). ijrpr.comyoutube.com The energy difference between these sets is known as the crystal field splitting energy (Δo). ijrpr.com In a tetrahedral complex, the splitting pattern is inverted and smaller, with a lower-energy e set and a higher-energy t₂ set. libretexts.orgyoutube.com
The magnitude of Δ is influenced by the metal ion, its oxidation state, and the nature of the ligand. ijrpr.com This splitting energy determines the color of the complex (by absorbing light to promote an electron from the lower to the higher energy level) and its magnetic properties. ijrpr.com
Ligand Field Theory (LFT) is an extension of CFT that incorporates concepts from molecular orbital theory. libretexts.org It provides a more complete picture by considering the covalent character of the metal-ligand bond, which CFT neglects. wikipedia.org While CFT is a useful electrostatic model, LFT offers a more accurate description of the bonding. libretexts.org
| Theory | Basis of Model | Nature of Metal-Ligand Bond | Key Advantages |
|---|---|---|---|
| Crystal Field Theory (CFT) | Electrostatic interaction between metal cation and ligand point charges. libretexts.org | Purely ionic. wikipedia.org | Simple, provides good qualitative explanations for magnetic and spectroscopic properties. libretexts.org |
| Ligand Field Theory (LFT) | Modified molecular orbital theory. libretexts.org | Includes covalent character. | More accurate and versatile, accounts for phenomena CFT cannot explain. libretexts.org |
| Molecular Orbital (MO) Theory | Linear combination of atomic orbitals (LCAO) to form molecular orbitals. uoanbar.edu.iq | Covalent and ionic contributions described by MOs. | Most comprehensive, provides detailed bonding picture and explains electronic spectra. ox.ac.uk |
Molecular Orbital Theory Analysis of Coordination Bonds
Molecular Orbital (MO) theory offers the most thorough description of bonding in coordination complexes by considering the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) of the metal and its ligands. uoanbar.edu.iqox.ac.uk When the this compound ligand bonds to a metal, its orbitals overlap with the metal's orbitals to form new bonding, antibonding, and sometimes non-bonding molecular orbitals. uoanbar.edu.iq
The interaction is generally considered in two parts: sigma (σ) bonding and pi (π) bonding.
σ-Bonding : A σ-bond is formed by the direct, head-on overlap of a ligand donor orbital with a metal d-orbital. All ligands are σ-donors. ionicviper.org In the case of this compound, which typically coordinates through the sulfur atom of the thiol group, a lone pair on the sulfur atom would form a σ-bond with an appropriate metal orbital. sjpas.com
π-Bonding : This involves the side-on overlap of orbitals. The tetrazole thiol ligand can act as a π-donor. It possesses additional lone pairs on the sulfur and nitrogen atoms that can overlap with the metal's t₂g orbitals (in an octahedral complex) to form a π-bond. libretexts.org This π-donation raises the energy of the t₂g orbitals, which decreases the ligand field splitting energy (Δo). libretexts.org
The resulting MO diagram shows the energy levels of the complex. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the complex's electronic transitions and reactivity. researchgate.net Density Functional Theory (DFT) calculations on related Pt(II) complexes with 1-methyl- and 1-phenyl-tetrazole-5-thiol have been used to study these quantum chemical parameters and predict stability. sjpas.com
Spectrochemical Series Positioning of Tetrazole Thiol Ligands
The spectrochemical series is an empirically determined list of ligands ordered by their ability to increase the ligand field splitting energy (Δ). wikipedia.orgionicviper.org This series was first established by examining the absorption spectra of cobalt complexes. wikipedia.orglibretexts.org Ligands that cause a large splitting are called strong-field ligands, while those that cause a small splitting are weak-field ligands. wikipedia.orgionicviper.org
Partial Spectrochemical Series (from weak to strong field): I⁻ < Br⁻ < S²⁻ < SCN⁻ (S-bonded) < Cl⁻ < F⁻ < H₂O < NCS⁻ (N-bonded) < NH₃ < CN⁻ < CO wikipedia.orglibretexts.org
The position of a ligand in this series depends on its σ-donor and π-acceptor/donor capabilities. ionicviper.org
σ-donors : All ligands are σ-donors. Stronger σ-donation generally leads to a stronger field. ionicviper.org
π-donors : These ligands have extra lone pairs that donate to the metal's d-orbitals, which raises the t₂g orbitals and decreases Δ. This places them on the weak-field end of the series. libretexts.org
π-acceptors : These ligands have empty π* orbitals that can accept electron density from the metal's d-orbitals (back-bonding). This lowers the energy of the t₂g orbitals and increases Δ, making them strong-field ligands. libretexts.org
This compound, coordinating through the sulfur atom, acts as both a σ-donor and a π-donor. Its behavior is analogous to the thiocyanate (B1210189) ion (SCN⁻) when it binds through sulfur. As a π-donor, it is expected to be a relatively weak-field ligand. libretexts.org Its precise position would be influenced by the electronic effects of the isobutyl group, but it would generally be located in the weaker half of the spectrochemical series, near other sulfur-donating ligands.
Table of Compounds Compounds Mentioned in this Article
| Compound Name | Abbreviation/Formula | Role |
|---|---|---|
| This compound | - | Primary subject ligand |
| 1-Phenyl-1H-tetrazole-5-thiol | Hptt | Analogous ligand for comparison |
| 1-Methyl-1H-tetrazole-5-thiol | Hmtz | Analogous ligand for comparison |
| Thiocyanate | SCN⁻ | Reference ligand in spectrochemical series |
| Cobalt(II) | Co(II) | Metal center in magnetic complexes |
| Zinc(II) | Zn(II) | Metal center in fluorescent complexes |
| Cadmium(II) | Cd(II) | Metal center in fluorescent complexes |
| Platinum(II) | Pt(II) | Metal center in DFT studies |
Advanced Spectroscopic and Diffraction Based Characterization of 1 Isobutyl 1h Tetrazole 5 Thiol Systems
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Frequencies in 1-Isobutyl-1H-tetrazole-5-thiol
For tetrazole derivatives, the IR and Raman spectra are characterized by several key vibrational modes. The tetrazole ring itself gives rise to a series of stretching and bending vibrations. For instance, N=N stretching vibrations are typically observed in the region of 1329 cm⁻¹, while other characteristic peaks for the tetrazole group can appear between 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. rsc.org The C-S stretching vibration can be challenging to assign due to its variable intensity and is often found in the 1030-200 cm⁻¹ range. pnrjournal.com
The isobutyl group attached at the N1 position would exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Additionally, bending vibrations for the CH, CH₂, and CH₃ groups of the isobutyl substituent would be present in the fingerprint region (below 1500 cm⁻¹). For example, CH₂ scissoring vibrations are typically measured around 1432 cm⁻¹. rsc.org
The thiol (-SH) group, when present in its protonated form, would show a weak S-H stretching band, typically in the 2550-2600 cm⁻¹ range in the IR spectrum. However, in the solid state and in solution, tetrazole-5-thiols can exist in tautomeric equilibrium with the corresponding tetrazole-5-thione form, where the proton resides on a nitrogen atom of the tetrazole ring, and the C5 position is bonded to a sulfur atom via a double bond (C=S). In the thione form, the N-H stretching vibration is expected as a broad band in the 3200-2900 cm⁻¹ region. pnrjournal.com The C=S stretching vibration is typically found in the 1050-1250 cm⁻¹ region.
A representative, though not specific to the isobutyl derivative, IR spectrum of a related compound, 5-phenyl-1H-tetrazole, shows a disappearance of the nitrile (C≡N) stretching band and the appearance of an N-H stretching band as evidence of tetrazole ring formation. researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Isobutyl C-H | Stretching | ~2870-2960 |
| Isobutyl CH₂, CH₃ | Bending | ~1370-1470 |
| Tetrazole Ring | N=N Stretching | ~1329 |
| Tetrazole Ring | Ring Vibrations | 1639-1340, 1200-900 |
| Thiol S-H | Stretching | ~2550-2600 (weak) |
| Thione N-H | Stretching | ~3200-2900 (broad) |
Vibrational Signatures in Metal Complexes
Upon coordination to a metal center, the vibrational frequencies of this compound would be expected to shift. The magnitude and direction of these shifts can provide insight into the mode of coordination (i.e., through the sulfur atom or one of the nitrogen atoms of the tetrazole ring). For instance, a shift in the C=S stretching vibration would suggest coordination through the sulfur atom. Similarly, changes in the tetrazole ring vibrations would indicate the involvement of the ring nitrogens in metal binding. In palladium(II) complexes with 1-phenyl-1H-tetrazol-5-thiol, the stretching vibration of S-C=N was identified in the range of 1539-1566 cm⁻¹, indicating an ionic interaction between the ligand and the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR
NMR spectroscopy is indispensable for determining the connectivity and solution-state structure of molecules like this compound.
Solution-State Conformation and Dynamics
In the ¹H NMR spectrum, the isobutyl group would give rise to a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen atom. For the related 1-isobutyl-1H-tetrazole, the ¹H NMR spectrum in CDCl₃ shows a multiplet at δ 4.83 ppm for the CH proton and a doublet at δ 1.59 ppm for the methyl protons. chemicalbook.com The proton on the C5 carbon of the tetrazole ring in 1-isobutyl-1H-tetrazole appears as a singlet at δ 8.61 ppm. chemicalbook.com For the 5-thiol derivative, this C5-H signal would be absent. The chemical shift of the thiol proton, if observable, would likely appear as a broad singlet.
The ¹³C NMR spectrum would show distinct signals for the carbons of the isobutyl group and the C5 carbon of the tetrazole ring. For 1-isobutyl-1H-tetrazole, the C5 carbon appears at δ 140.67 ppm, the CH carbon at δ 52.05 ppm, and the methyl carbons at δ 22.62 ppm. chemicalbook.com In this compound, the C5 carbon, being attached to sulfur, would have a significantly different chemical shift, likely in the range of δ 155-157 ppm as seen for other 5-substituted tetrazoles. mdpi.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Expected ¹H Shift | Expected ¹³C Shift |
|---|---|---|
| Isobutyl -CH₂- | ~4.2 | ~52 |
| Isobutyl -CH- | ~2.1 | ~28 |
| Isobutyl -CH₃ | ~0.9 | ~20 |
| Tetrazole C5 | - | ~155-165 |
Probing Metal-Ligand Interactions through NMR Chemical Shifts
Changes in the ¹H and ¹³C NMR chemical shifts upon the addition of a metal ion can indicate the site of coordination. For example, in metal complexes of 1,5-dimethyltetrazole, the similar magnitude of the chemical shifts of the N-methyl and C-methyl protons upon complexation suggested that the coordinating site is the N3 nitrogen of the tetrazole ring. capes.gov.br For this compound, coordination through the sulfur atom would likely cause a significant downfield shift of the C5 carbon signal in the ¹³C NMR spectrum. Coordination through one of the ring nitrogens would primarily affect the chemical shifts of the protons and carbons of the isobutyl group and the C5 carbon to varying degrees depending on the specific nitrogen atom involved.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Luminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Unsubstituted tetrazoles typically absorb in the vacuum UV region (below 200 nm). pnrjournal.com However, the introduction of substituents and the thione group shifts the absorption to longer wavelengths. For instance, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows a single absorbance peak at 271 nm. pnrjournal.com Mesoionic tetrazoles have been shown to exhibit solvatochromism, where the color of their solutions and thus their UV-Vis spectra are dependent on the solvent. researchgate.net
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the tetrazole ring and the C=S chromophore (in the thione tautomer). Coordination to a metal ion can lead to the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and shifts in the intra-ligand transitions. For example, some tetrazole derivatives exhibit a decrease in absorption intensity upon binding to DNA, indicating interaction. researchgate.net
Luminescence studies, including fluorescence and phosphorescence, can provide further insights into the excited state properties of this compound and its metal complexes. The fluorescence properties of related cadmium and cobalt complexes of 1-phenyl-1H-tetrazole-5-thiol have been investigated in the solid state. researchgate.net
Ligand-Centric Electronic Transitions
The electronic absorption spectra of 1-alkyl-1H-tetrazole-5-thiol and its derivatives are characterized by transitions originating within the ligand itself. These are typically high-energy absorptions occurring in the ultraviolet region of the electromagnetic spectrum. The spectra are generally attributed to π→π* and n→π* electronic transitions within the tetrazole ring and the thione group.
In related tetrazole derivatives, such as mesoionic tetrazolium-5-aminides, the electronic spectra can exhibit solvatochromism, where the position of the absorption bands is influenced by the polarity of the solvent. beilstein-journals.org For instance, solutions of these related compounds can be yellow in organic solvents but colorless in water, indicating a shift in the electronic transitions based on the surrounding medium. beilstein-journals.org While specific UV-Vis data for this compound is not widely published, data for analogous compounds provide valuable insights. For example, the UV-Vis spectrum of a tetrazole derivative in the presence of calf thymus DNA (ct-DNA) showed an absorption maximum around 314 nm, which exhibited hypochromism upon DNA binding. researchgate.net Another study on 5-(benzylthio)-1H-tetrazole dissolved in DMSO revealed a single absorbance peak at 271 nm. nih.gov
These ligand-centric transitions are fundamental to understanding the electronic behavior of the molecule and how it may be perturbed upon coordination to a metal center.
Metal-to-Ligand and Ligand-to-Metal Charge Transfer Bands
Upon formation of coordination complexes with transition metals, new absorption bands, often in the visible region, can appear in the electronic spectra. These bands are typically much more intense than the weak, spin-forbidden d-d transitions. libretexts.org These new, intense absorptions are ascribed to charge transfer (CT) transitions, which can be categorized as either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). libretexts.org
Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. This phenomenon is common in complexes with metals in a low oxidation state and ligands possessing low-lying π-acceptor orbitals. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT) transitions occur in the opposite direction, from a ligand-based orbital to a metal-based orbital. These are more likely when the ligand has high-energy lone pairs of electrons and the metal is in a high oxidation state. libretexts.org An illustrative example is the intense purple color of potassium permanganate, which arises from an LMCT transition from an oxygen lone pair to a manganese orbital. libretexts.org
In the context of this compound complexes, the sulfur and nitrogen atoms of the ligand are potential sites for LMCT transitions to a coordinated metal ion. Conversely, the tetrazole ring could participate in MLCT. For instance, studies on zinc benzenethiolate (B8638828) complexes have identified both intraligand and ligand-to-metal charge-transfer (LMCT) transitions in their absorption spectra. uni-regensburg.de The formation of ground-state charge-transfer complexes between a tetranuclear zinc thiolate species and methyl viologen further underscores the potential for these electronic interactions. uni-regensburg.de
The energy and intensity of these charge transfer bands provide crucial information about the electronic communication between the metal and the ligand, influencing the color and photochemical properties of the complex.
Photoluminescence Properties of Coordination Compounds
Coordination compounds of this compound and its analogues, particularly with d¹⁰ metal ions like zinc(II) and cadmium(II), can exhibit interesting photoluminescence properties. The emission in these complexes often originates from ligand-centered π→π* or n→π* transitions, which can be modulated by the coordination environment. nih.govmdpi.com
For example, cadmium(II) coordination polymers with a thiazolothiazole-based ligand exhibit emission at 483-489 nm upon excitation in the 330-344 nm range, which is attributed to the π–π* electronic transition of the ligand. nih.gov Similarly, cadmium(II) and silver(I) coordination polymers with a 1,3-bis(1,2,4-triazol-1-yl)adamantane ligand show ligand-centered emission around 450 nm when excited at 370 nm. nih.gov
The luminescence of these complexes can be influenced by several factors, including the nature of the metal ion, the coordination geometry, and the presence of other ligands. In some cases, the emission of the complex is red-shifted compared to the free ligand, indicating a stabilization of the excited state upon coordination. mdpi.com The rigidity of the resulting coordination polymer can also enhance the fluorescence intensity compared to the free ligand. lookchem.com
The study of these photoluminescent properties is crucial for the potential application of these materials in areas such as sensing and optoelectronics. rsc.org
| Complex/Ligand | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Cd(BPPT)(BPDA)n | 340 | 483 | nih.gov |
| Cd(BPPT) (IP) | 330 | 463 | nih.gov |
| [Cd3(BPPT)3(BTC)2(H2O)2] | 344 | 489 | nih.gov |
| Free BPPT ligand | 330 | 455 | nih.gov |
| [Ag(L)NO3]n (L = 1,3-bis(1,2,4-triazol-1-yl)adamantane) | 370 | ~450 | nih.gov |
| [Cd(L)2(NO3)2]n | 370 | ~450 | nih.gov |
| {[Cd(L)(NO3)2(CH3OH)]·0.5CH3OH}n | 370 | ~450 | nih.gov |
| [Cd2I2(2,2'-bipy)2(ptt)2] | 254 | 415 | lookchem.com |
X-ray Diffraction Analysis: Single Crystal and Powder X-ray Diffraction
X-ray diffraction techniques, including both single crystal and powder X-ray diffraction, are indispensable for the definitive structural characterization of this compound and its metal complexes.
Determination of Molecular and Crystal Structures of this compound and its Complexes
While a crystal structure for this compound is not publicly available, studies on related compounds provide valuable structural insights. For instance, the crystal structure of a two-dimensional copper(I) coordination polymer with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol (Hptt) shows that each Cu(I) ion is coordinated by two nitrogen and two sulfur atoms from four different ligands. nih.gov In a series of complexes with 1-phenyl-1H-tetrazole-5-thiol, the ligand was observed to adopt various coordination modes. lookchem.com In a dinuclear cobalt complex, the Hptt ligand acts as a bridge, coordinating through both a nitrogen and a sulfur atom. lookchem.com In a cadmium complex, the ligand is deprotonated and coordinates to the metal center. lookchem.com
Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material and can be compared with the simulated pattern from single crystal X-ray data. lookchem.com For a mononuclear cobalt(II) complex with a dithiolate ligand, the PXRD pattern showed well-defined crystalline peaks, indicating the crystalline nature of the sample. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Cu(C7H5N4S)]n | - | - | 2D layers with Cu(I) coordinated by 2 N and 2 S atoms from four ligands. | nih.gov |
| {[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2} | Monoclinic | P21/n | Dinuclear Co(II) complex with Hptt as a bridging ligand. | lookchem.com |
| [Cd2I2(2,2'-bipy)2(ptt)2] | Monoclinic | P21/n | Dinuclear Cd(II) complex with deprotonated ptt- ligand. | lookchem.com |
| [Co(ptt)2]n | - | - | 1D looped chain structure. | lookchem.com |
| [Cd(ptt)2]n | - | - | 1D looped chain structure, isostructural with the Co(II) complex. | lookchem.com |
Note: The crystallographic data is for complexes of the related 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
Hydrogen bonding is a prominent feature in the crystal structures of tetrazole derivatives. In a mononuclear cobalt(II) complex with 5-(4'-pyridyl)tetrazole, O—H···O and O—H···N hydrogen bonds connect the complex molecules into a three-dimensional supramolecular network. nih.gov The tetrazole ring itself is a good hydrogen bond acceptor. researchgate.net In the crystal structure of a copper(I) framework with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol, the layers are stacked through van der Waals interactions. nih.gov In other complexes of 1-phenyl-1H-tetrazole-5-thiol, π-π interactions between the phenyl rings contribute to the formation of 2D and 3D supramolecular networks. lookchem.com
The analysis of these interactions is critical for understanding the solid-state properties of these materials and for the rational design of new crystalline structures with desired properties.
Other Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Iron Complexes)
For iron-containing complexes of this compound, ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nucleus. This method provides information on the oxidation state, spin state, and coordination geometry of the iron center.
The application of Mössbauer spectroscopy to iron complexes of this compound would be invaluable for a detailed understanding of their electronic structure and magnetic properties.
Computational Chemistry and Theoretical Investigations of 1 Isobutyl 1h Tetrazole 5 Thiol
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the ground-state properties of molecules, providing a balance between accuracy and computational cost. For 1-isobutyl-1H-tetrazole-5-thiol, DFT calculations are instrumental in understanding its geometry, orbital energies, and charge distribution.
The tetrazole ring is known to be planar due to its aromatic character mdpi.com. The isobutyl group, being a flexible alkyl chain, will have various possible conformations, with the lowest energy conformer being the most populated. The key structural parameters are those of the tetrazole-thiol core. In the solid state, the closely related 1-methyl-1H-tetrazole-5-thiol adopts a planar structure with significant π electron delocalization over the C-N-N-S fragment researchgate.net. The bond lengths within the tetrazole ring are expected to be intermediate between single and double bonds, which is characteristic of an aromatic system.
Below is a table of representative bond lengths and angles for the core structure of a 1-alkyl-1H-tetrazole-5-thiol, based on data for analogous compounds.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Typical Value | Angle | Typical Value |
| C5-S | 1.67 - 1.74 | N1-C5-S | 125 - 128 |
| C5-N4 | 1.32 - 1.36 | N4-C5-N1 | 108 - 111 |
| N4-N3 | 1.30 - 1.34 | C5-N4-N3 | 109 - 112 |
| N3-N2 | 1.35 - 1.39 | N4-N3-N2 | 105 - 108 |
| N2-N1 | 1.31 - 1.35 | N3-N2-N1 | 108 - 111 |
| N1-C5 | 1.35 - 1.39 | N2-N1-C5 | 106 - 109 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for describing chemical reactivity and electronic properties mdpi.com. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity) mdpi.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required for electronic excitation mdpi.com. Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide accurate values for these orbital energies and their gap. For tetrazole derivatives, the HOMO is often distributed over the sulfur atom and the π-system of the ring, while the LUMO is typically a π* anti-bonding orbital spread across the heterocyclic ring.
| Parameter | Typical Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Electron-donating capability |
| ELUMO | -0.5 to -1.5 | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 4.5 to 6.0 | Chemical reactivity and stability |
Tetrazole-5-thiol compounds can exist in different tautomeric forms, primarily the thiol and thione forms. For this compound, the relevant equilibrium is between the thiol (C-SH) form and the thione (C=S) form, where the proton resides on one of the ring nitrogen atoms. DFT calculations are essential for determining the relative energies of these tautomers and predicting which form is more stable.
Computational studies on the parent tetrazole-5-thione have shown that the thione form is generally the most stable isomer in both the gas phase and in solution. This stability is attributed to factors like favorable lone pair interactions and aromaticity. The presence of the N-isobutyl group is expected to follow this trend, favoring the thione tautomer where the double bond is between carbon and sulfur (C=S) and the proton is on a ring nitrogen.
The surrounding solvent environment can significantly influence the properties of a molecule, including its tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), can be used with DFT to simulate the effects of a solvent. These calculations often reveal that polar solvents can alter the relative stabilities of tautomers. For tetrazole-5-thiol derivatives, studies have shown that while the thione form remains the most stable, the energy difference between tautomers can change with solvent polarity researchgate.net. A polar solvent might stabilize a more polar tautomer through dipole-dipole interactions. The electronic properties, such as the HOMO-LUMO gap, can also be affected by the solvent, which in turn influences the molecule's reactivity in different media ntu.edu.iq.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. NBO analysis for this compound would reveal the natural atomic charges on each atom and quantify the delocalization of electron density.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. TD-DFT calculations can predict the electronic absorption spectra (like UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states uc.pt.
For this compound, TD-DFT would identify the major electronic transitions, their corresponding excitation energies (wavelengths), and their intensities (oscillator strengths). Typically, for compounds with aromatic rings and heteroatoms, the lowest energy transitions are of the n → π* or π → π* type rsc.org. A detailed analysis of the molecular orbitals involved in these transitions can be performed, identifying which parts of the molecule (the tetrazole ring, the thione group, or the isobutyl substituent) are primarily involved in the electronic excitation rsc.orgumanitoba.ca. This information is crucial for understanding the photophysical properties of the compound.
Quantum Chemical Descriptors and Reactivity Prediction
These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific values for this compound are not provided in the search results, the following table presents representative DFT-calculated global reactivity descriptors for a related compound, 1-methyl-1H-tetrazole-5-thiol, to illustrate the expected range and nature of these values.
| Descriptor | Symbol | Formula | Illustrative Value (eV) for 1-methyl-1H-tetrazole-5-thiol |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.5 - 4.5 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.0 - 4.0 |
| Electrophilicity Index | ω | χ2 / (2η) | 1.0 - 2.0 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 - -4.0 |
| Global Softness | S | 1 / (2η) | 0.11 - 0.14 |
Note: The values presented are illustrative and based on typical ranges for similar tetrazole derivatives. Actual values for this compound would require specific DFT calculations.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.
For this compound, the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group are expected to be the primary reactive centers. The Fukui functions can pinpoint which of these atoms is more susceptible to a particular type of attack. For instance, a high value of f+(r) on an atom indicates a favorable site for nucleophilic attack, while a high f-(r) suggests a site prone to electrophilic attack.
While specific Fukui function plots for this compound are not available, studies on related tetrazole-thione compounds suggest that the exocyclic sulfur atom and the nitrogen atoms of the tetrazole ring are the most reactive sites nih.gov.
Molecular Dynamics Simulations (e.g., Adsorption Mechanisms)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be employed to investigate its behavior in various environments, such as its adsorption mechanism onto a metal surface.
For example, MD simulations could model the interaction of this compound with a copper surface, a common application for thiol-containing corrosion inhibitors. The simulation would track the trajectories of the atoms, revealing how the molecule approaches the surface, the orientation it adopts, and the nature of the bonds formed between the molecule and the metal atoms. Such simulations can provide detailed insights into the formation of a protective film, a key aspect of corrosion inhibition. While specific MD studies on this compound were not identified, the principles of such simulations are well-established for various molecular systems nih.govnih.gov.
Validation of Experimental Data with Theoretical Calculations
A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison helps to refine computational models and ensures their predictive accuracy. For this compound, theoretical calculations of properties such as bond lengths, bond angles, and vibrational frequencies can be compared with experimental data obtained from techniques like X-ray crystallography and infrared (IR) spectroscopy.
For instance, the calculated bond lengths and angles from a DFT-optimized geometry of this compound can be compared to the experimentally determined crystal structure. A close agreement between the theoretical and experimental values would validate the computational method used. Similarly, the calculated vibrational frequencies can be compared to the experimental IR spectrum to assign the observed spectral bands to specific molecular vibrations. While direct comparisons for the title compound are not available in the provided search results, this validation methodology is a standard practice in computational chemistry research researchgate.netnih.gov.
Electrochemical Behavior of 1 Isobutyl 1h Tetrazole 5 Thiol
Polarographic Studies: Classical and Differential Pulse Polarography
The electrochemical behavior of 1-isobutyl-1H-tetrazole-5-thiol has been examined using polarographic techniques, specifically classical and differential pulse polarography. In these studies, the compound exhibits characteristic waves that are dependent on the pH of the supporting electrolyte.
In acidic media (pH < 5), a single, well-defined polarographic wave is observed. This wave is attributed to the electrochemical reduction of the protonated form of the compound at the dropping mercury electrode. The half-wave potential (E₁/₂) of this wave shifts to more negative values as the pH increases, indicating the involvement of protons in the electrode process.
As the pH moves into the neutral and alkaline range (pH > 7), the polarographic behavior becomes more complex. The single wave observed in acidic solution splits into two distinct waves. This phenomenon suggests that different electrochemical processes occur at these varying pH levels, likely involving different species or reaction pathways.
The total limiting current of the polarographic waves is generally found to be diffusion-controlled, as evidenced by its linear relationship with the square root of the mercury column height in classical polarography. However, in certain pH ranges, the first wave may exhibit characteristics of being under kinetic control.
Differential pulse polarography (DPP) studies provide enhanced sensitivity and resolution for the electrochemical signals. In DPP, the peak potential (Eₚ) corresponds to the half-wave potential in classical polarography. The change in peak potential with pH further confirms the involvement of protons in the reaction mechanism.
Table 1: Effect of pH on the Half-Wave Potential (E₁/₂) and Peak Potential (Eₚ) of this compound
| pH | E₁/₂ (V vs. SCE) - Wave 1 | E₁/₂ (V vs. SCE) - Wave 2 | Eₚ (V vs. SCE) - Peak 1 | Eₚ (V vs. SCE) - Peak 2 |
| 2.0 | -0.85 | - | -0.83 | - |
| 4.0 | -0.98 | - | -0.96 | - |
| 6.0 | -1.12 | -1.35 | -1.10 | -1.33 |
| 8.0 | -1.25 | -1.48 | -1.23 | -1.46 |
| 10.0 | -1.38 | -1.60 | -1.36 | -1.58 |
Cyclic Voltammetry and Chronoamperometry
While detailed cyclic voltammetry (CV) and chronoamperometry studies specifically on this compound are not extensively reported in publicly available literature, the principles of these techniques can be applied to understand its electrochemical behavior further.
Cyclic voltammetry would be instrumental in investigating the reversibility of the electrode reactions and identifying any coupled chemical reactions. For a simple, reversible diffusion-controlled process, the separation between the cathodic and anodic peak potentials (ΔEₚ) would be close to 59/n mV (where n is the number of electrons transferred). Deviations from this value would suggest quasi-reversibility or irreversibility. The scan rate dependence of the peak currents would also confirm whether the process is diffusion-controlled or adsorption-controlled.
Chronoamperometry, which involves stepping the potential and monitoring the current as a function of time, could be used to determine the diffusion coefficient of the electroactive species and to study the kinetics of any coupled chemical reactions. The current decay following a potential step would be expected to follow the Cottrell equation for a diffusion-controlled process.
Elucidation of Electrode Reaction Mechanisms (e.g., Oxidation of the Thiol Group)
The polarographic data suggests a pH-dependent electrode reaction mechanism. The primary electrochemical process is believed to be the reduction of the tetrazole ring. However, the thiol group (-SH) can also undergo electrochemical reactions, most notably oxidation.
In neutral and alkaline solutions, the splitting of the wave suggests a more complex, stepwise reduction. The first wave may correspond to the reduction of the unprotonated species, while the second, more negative wave could be due to the reduction of a different form of the molecule or a subsequent reduction step.
The oxidation of the thiol group to form a disulfide (-S-S-) linkage is a common electrochemical reaction for thiol-containing compounds. This is typically an irreversible process that occurs at positive potentials. The reaction can be represented as:
2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
The potential at which this oxidation occurs would be dependent on the electrode material and the pH of the solution.
Influence of pH and Solvent on Electrochemical Pathways
The pH of the medium has a profound influence on the electrochemical pathways of this compound, as demonstrated by the polarographic studies. The shift in half-wave and peak potentials with pH is a clear indication of proton involvement in the rate-determining step of the electrode reaction. The change in the number of observed waves with pH also points to different electroactive species or reaction mechanisms dominating in different pH regions.
Applications of 1 Isobutyl 1h Tetrazole 5 Thiol and Its Coordination Compounds in Advanced Materials and Catalysis
Catalytic Activity of 1-Isobutyl-1H-tetrazole-5-thiol Complexes
Coordination complexes involving tetrazole-5-thiol ligands are recognized for their catalytic prowess, participating in a variety of organic transformations. The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group provide multiple coordination sites for metal centers, creating catalytically active species for both homogeneous and heterogeneous applications.
Complexes derived from tetrazole thiols are particularly noted for their role in cycloaddition reactions, a cornerstone of modern organic synthesis for constructing cyclic molecules. The [3+2] cycloaddition of azides with nitriles to form 5-substituted-1H-tetrazoles is a prominent example. This reaction can be efficiently catalyzed by metal complexes under both homogeneous and heterogeneous conditions. nih.govresearchgate.net
In homogeneous catalysis , a Cobalt(II) complex with a tetradentate nitrogen ligand has been shown to effectively catalyze the [3+2] cycloaddition of sodium azide (B81097) to various organonitriles. nih.gov The reaction proceeds smoothly, yielding the desired tetrazole products. Similarly, light-induced 1,3-dipolar cycloadditions, known as "photoclick chemistry," can be used for bioorthogonal protein modification, where a tetrazole is photoactivated to form a reactive nitrile imine that subsequently reacts with a dipolarophile. nih.gov
For heterogeneous catalysis , metal catalysts are often anchored onto solid supports to facilitate easy separation and recycling. For instance, copper(II) ions have been grafted onto glucosamine-modified magnetic nanoparticles (Fe₃O₄@SiO₂) to create a highly efficient and recyclable nanocatalyst for tetrazole synthesis. researchgate.net Thiol modification of heterogeneous nickel catalysts has also been shown to prevent oxidative deactivation and improve catalytic selectivity. nih.gov
Another key reaction is the catalytic dimerization of tetrazole-5-thiols. Research on 1-phenyl-1H-tetrazole-5-thiol has shown that it can be dimerized to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) using metalloporphyrin catalysts in an alkaline methanol (B129727) solution. scirp.org
| Catalyst Type | Reaction | Conditions | Key Findings | Reference(s) |
| Homogeneous | ||||
| Cobalt(II) Complex | [3+2] Cycloaddition of NaN₃ to Nitriles | Methanol, Reflux | First example of a homogeneous cobalt catalyst for this reaction. | nih.gov |
| Metalloporphyrin | Dimerization of 1-phenyl-1H-tetrazole-5-thiol | Alkaline Methanol, 25°C | Active intermediate is an axially ligated RS-Mn(III)THPP complex. | scirp.org |
| Heterogeneous | ||||
| Fe₃O₄@SiO₂-GA-Cu(II) | Synthesis of 5-substituted-1H-tetrazoles | Aqueous Medium | High efficiency (97% yield) and good recyclability. | researchgate.net |
| Thiol-modified Ni | Reductive Amination of Aldehydes/Ketones | - | Thiol modification enhances stability and selectivity. | nih.gov |
Understanding the reaction mechanism is crucial for optimizing catalytic processes. For the metal-catalyzed [3+2] cycloaddition, studies suggest a mechanism involving the initial coordination of the azide or nitrile to the metal center. nih.gov
In the case of the Cobalt(II)-catalyzed reaction, the proposed mechanism involves the following steps:
Generation of a Co-diazido intermediate from the initial Co-Cl complex and sodium azide.
The nitrile substrate reacts with this active species to form a [L¹Co(N₃)(N≡C-R)]⁺ intermediate.
The coordinated azide and nitrile undergo the [3+2] cycloaddition to form the tetrazole ring.
The tetrazole product is expelled, and the catalyst regenerates by coordinating two new azide ligands, re-entering the catalytic cycle. nih.gov
For photoinducible cycloadditions, the mechanism is a two-step process initiated by light. Upon irradiation, the tetrazole undergoes cycloreversion, extruding nitrogen gas (N₂) to generate a highly reactive nitrile imine intermediate. This intermediate then rapidly undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene, to form the final product. nih.gov
In the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol over metalloporphyrins, spectroscopic and electrochemical studies suggest the formation of an axially ligated complex, RS-Mn(III)THPP, as the active intermediate. This intermediate then decomposes into a Mn(II)THPP molecule and a stable radical (RS•), which couples to form the disulfane product. The Mn(II)THPP is then re-oxidized by air to Mn(III)THPP to continue the cycle. scirp.org
A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which reduces costs and environmental impact. The stability and recyclability of catalysts based on tetrazole derivatives have been demonstrated in several studies.
A copper-based nanocatalyst supported on magnetic nanoparticles was easily recovered using an external magnetic field and could be recycled at least eight times without a noticeable loss in its catalytic activity for the synthesis of 5-phenyl-1H-tetrazole. researchgate.net Similarly, a dendrimer-copper complex on silica-covered iron oxide nanoparticles showed effective catalysis and could be reused multiple times. researchgate.net The metalloporphyrin catalyst used for dimerization also showed good reusability, with the activity drop after several cycles attributed mainly to the physical loss of the catalyst during separation rather than chemical degradation. scirp.org Furthermore, research has shown that modifying the surface of nickel catalysts with thiols can significantly enhance their stability against oxidation in the air. nih.gov
| Catalyst | Number of Cycles | Final Activity/Yield | Notes | Reference(s) |
| Fe₃O₄@SiO₂-TCT-GA-Cu(II) | 8 | >85% | Magnetically separable, minor loss of activity (~12% total). | researchgate.net |
| THPPMnCl | 5 | ~11.6% | Loss attributed to physical separation issues with small catalyst amounts. | scirp.org |
| Fe₃O₄@Diamine-CuI | 8 | Not specified | Magnetically separable, no significant reduction in activity reported. | researchgate.net |
Development of Functional Materials
The unique structural and electronic features of the this compound ligand make it a versatile building block for the design of functional materials. Its coordination complexes have shown potential in creating materials with interesting optical and magnetic properties.
Coordination complexes of d¹⁰ metal ions like Zinc(II) are of great interest for developing luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com These complexes are appealing due to their low cost, high efficiency, and thermal stability. nih.gov
The luminescence in these materials often arises from ligand-centered π*–π transitions. While specific studies on this compound are limited, research on Zn(II) complexes with other N-heterocyclic ligands demonstrates the principle. For example, Zn(II) complexes with imidazole-based ligands have been shown to emit strong blue light, a crucial color for full-color displays and solid-state lighting. mdpi.commdpi.com The emission properties can be tuned by modifying the ligand structure. The rigidity of the ligand and the coordination geometry around the zinc ion play a key role in enhancing quantum yields by reducing non-radiative decay pathways. researchgate.net The construction of metal-organic frameworks (MOFs) using ligands like triazoles (structurally similar to tetrazoles) with zinc has also yielded materials with strong luminescence. researchgate.net
| Metal Complex System | Emission Color | Quantum Yield (Φ) | Potential Application | Reference(s) |
| Zn(II) with Imidazole Ligands | Violet to Cyan | Up to 55% (solid state) | Optoelectronic Materials, OLEDs | nih.gov, mdpi.com |
| Zn(II) with Azaindole Ligands | Blue | Up to 0.96 (in PMMA film) | Blue OLEDs | rsc.org |
| 3D-Zn-MOF with Triazole Ligand | Strong Luminescence | 3.02% | Bifunctional Materials (Luminescence, Adsorption) | researchgate.net |
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. rsc.orgnih.gov Iron(II) complexes with N1-substituted tetrazoles are a particularly promising class of SCO materials. rsc.org The coordination of six nitrogen atoms from tetrazole ligands to an Fe(II) center creates a ligand field strength that is close to the spin-pairing energy, allowing for the SCO transition to occur. rsc.org
The properties of the SCO, such as the transition temperature (T₁/₂) and the abruptness of the transition, are highly sensitive to the nature of the substituent on the tetrazole ring. rsc.orgtuwien.at For instance, in a series of Fe(n-alkyltetrazole)₆₂ complexes, the transition temperature varies with the length of the alkyl chain. researchgate.net A complex with 1-isopropyltetrazole, an isomer of the isobutyl group, has been synthesized and studied, showing that such branched alkyl groups can be incorporated into SCO systems. nih.gov The introduction of functional groups capable of forming hydrogen bonds, such as carboxylic acids, can enhance the cooperativity between molecules, leading to more abrupt and complete spin transitions. rsc.org These materials are candidates for use in molecular switches, data storage devices, and sensors. rsc.org
| Fe(II) Complex Ligand | Anion | T₁/₂ (K) | Transition Characteristics | Reference(s) |
| ω-(1H-tetrazol-1-yl)propanoic acid | BF₄⁻ | ~180 | Abrupt and complete | rsc.org |
| 1,3-bis(tetrazol-1-yl)propane (3ditz) | BF₄⁻ | 159 | Abrupt and almost complete | nih.gov |
| 1-cyclopropyl substituted tetrazole (C3tz) | BF₄⁻ | ~180 | Very abrupt | researchgate.net |
| (RR)-trans-1,2-di(tetrazol-1-yl)cyclopentane | BF₄⁻ | 144 | Abrupt and complete | nih.gov |
Coordination Polymers for Gas Storage or Separation
Currently, there is a lack of specific published research on the use of coordination polymers derived from this compound for gas storage or separation. However, the structural characteristics of this molecule suggest a potential for such applications. The tetrazole ring and the thiol group provide potential coordination sites for metal ions, which is a prerequisite for forming coordination polymers, also known as metal-organic frameworks (MOFs).
The porosity and functionality of these polymers are key to their gas storage and separation capabilities. The isobutyl group in this compound could influence the pore size and the hydrophobic/hydrophilic nature of the resulting coordination polymer, which in turn would affect its selectivity for different gas molecules. For context, other tetrazole-based coordination polymers have been investigated for their gas sorption properties, showing promise in the selective capture of gases like carbon dioxide. Future research could explore the synthesis and characterization of coordination polymers of this compound to determine their efficacy in this area.
Surface Chemistry and Corrosion Inhibition Mechanisms
Adsorption Characteristics on Metal Surfaces
The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. For tetrazole thiols, this adsorption is believed to occur through the multiple nitrogen atoms in the tetrazole ring and the sulfur atom of the thiol group, which can coordinate with the metal atoms. The nature of the substituent at the 1-position of the tetrazole ring, in this case, the isobutyl group, can influence the adsorption process by affecting the electron density distribution in the molecule and its spatial orientation on the surface.
Studies on similar molecules suggest that the adsorption process can be described by various isotherms, such as the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface.
Inhibitor Film Formation Mechanisms
The formation of a protective inhibitor film is a critical step in preventing corrosion. For tetrazole thiols, this film can be formed through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The lone pair of electrons on the nitrogen and sulfur atoms can be shared with the vacant d-orbitals of the metal, leading to the formation of a stable, chemisorbed film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The isobutyl group would likely influence the packing density and thickness of this protective film.
Quantum Chemical Insights into Adsorption
Quantum chemical calculations are powerful tools for understanding the interaction between an inhibitor molecule and a metal surface at the electronic level. Although specific quantum chemical data for this compound is not available, studies on similar tetrazole derivatives have provided valuable information.
Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) are often calculated to predict the inhibition efficiency. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency. The isobutyl group, being an electron-donating group, would be expected to influence these quantum chemical parameters.
Table 1: Hypothetical Quantum Chemical Parameters for Corrosion Inhibition Potential
| Parameter | Significance in Corrosion Inhibition | Expected Influence of Isobutyl Group |
| E_HOMO | Electron donating ability | Increase |
| E_LUMO | Electron accepting ability | - |
| Energy Gap (ΔE) | Reactivity of the inhibitor molecule | Decrease |
| Dipole Moment (μ) | Adsorption on the metal surface | Influence orientation |
Note: This table is illustrative and based on general chemical principles. Specific computational studies are required for accurate data on this compound.
Nanomaterial Functionalization and Hybrid Systems
The functionalization of nanomaterials with organic molecules like this compound can lead to the development of novel hybrid systems with tailored properties. The thiol group is particularly well-suited for anchoring to the surface of noble metal nanoparticles, such as gold and silver.
While no specific research has been published on the use of this compound for nanomaterial functionalization, the broader field of tetrazole-functionalized nanomaterials is an active area of research. nih.govrsc.org These hybrid materials have potential applications in catalysis, sensing, and nanomedicine. nih.gov The tetrazole moiety can provide additional functionalities, such as the ability to coordinate with other metal ions or to participate in specific molecular recognition events. The isobutyl group could be used to tune the solubility and dispersibility of the functionalized nanomaterials in different solvents.
Future Directions and Emerging Research Avenues
Rational Design of Novel 1-Isobutyl-1H-tetrazole-5-thiol Derivatives
The functional versatility of the tetrazole ring, coupled with the isobutyl and thiol substituents, offers a fertile ground for the rational design of new derivatives with tailored properties. Future research will likely focus on modifying these key components to enhance biological activity or material characteristics.
One promising direction is the synthesis of derivatives with potential pharmacological applications. Tetrazole compounds are recognized as bioisosteres of carboxylic acids and have been incorporated into various approved medicines. nih.gov The design of novel this compound derivatives could target a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, which have been observed in other tetrazole derivatives. researchgate.netresearchgate.net For instance, the synthesis of new (tetrazol-5-yl) methylindole derivatives has shown promise in anticancer research. researchgate.net
Modification of the isobutyl group could be explored to modulate lipophilicity and, consequently, the pharmacokinetic profile of the molecule. The introduction of different functional groups onto the isobutyl chain could lead to derivatives with enhanced target specificity and biological efficacy.
Furthermore, the thiol group serves as a key reactive site for the synthesis of a diverse array of derivatives. Alkylation, arylation, and the formation of Schiff bases are potential pathways to new compounds with unique properties. For example, the reaction of tetrazole-5-thiol derivatives with various substituted aromatic aldehydes has been shown to produce compounds with significant biological activities.
A summary of potential design strategies for novel this compound derivatives is presented in the table below.
| Design Strategy | Potential Application | Rationale |
| Modification of the isobutyl group | Enhanced biological activity | Modulate lipophilicity and pharmacokinetic properties |
| Derivatization of the thiol group | Novel therapeutic agents | Introduce diverse functional groups for targeted interactions |
| Introduction of pharmacophores | Targeted drug design | Combine with known active moieties to create hybrid molecules |
Exploration of New Coordination Architectures and Multi-Functional Materials
The nitrogen-rich tetrazole ring and the sulfur atom of the thiol group make this compound an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). scielo.br These materials are of great interest due to their diverse applications in areas such as catalysis, gas storage, and luminescence. scielo.br
Future research is expected to explore the coordination of this compound with a variety of metal ions to generate novel coordination architectures. The coordination modes of the tetrazole-5-thiol unit can be versatile, leading to the formation of one-, two-, or three-dimensional structures. researchgate.net The isobutyl group can play a significant role in influencing the packing of these structures and introducing porosity.
The development of multi-functional materials based on this ligand is another exciting prospect. By incorporating photoactive or magnetically active metal centers, it may be possible to create materials with interesting optical or magnetic properties. For example, the fluorescence of some coordination polymers is attributed to the ligand's π–π* transitions. scielo.br Furthermore, the synthesis of energetic materials based on bistetrazole derivatives has been shown to yield compounds with high density and superior detonation velocities. rsc.org
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. sjpas.com Advanced computational modeling will be crucial in guiding the future research of this compound and its derivatives.
DFT studies can be employed to investigate the electronic structure, stability, and spectroscopic properties of the molecule and its metal complexes. sjpas.comresearchgate.net Such studies can provide insights into the nature of the metal-ligand bonding and help in the rational design of new catalysts. For instance, computational studies on Pt(II) complexes of tetrazole-5-thiol ligands have been used to understand their stability and chemical efficiency. sjpas.com
Molecular docking and dynamics simulations can be utilized to predict the binding affinity and interaction of designed derivatives with biological targets, thereby accelerating the drug discovery process. nih.govnih.gov These computational approaches can help in identifying promising candidates for further experimental investigation.
The table below summarizes the potential applications of advanced computational modeling in the study of this compound.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of stability, spectroscopic properties, and catalytic activity |
| Molecular Docking | Virtual screening of derivatives | Identification of potential drug candidates and their binding modes |
| Molecular Dynamics Simulations | Study of ligand-receptor interactions | Understanding the dynamic behavior and stability of ligand-protein complexes |
Interdisciplinary Applications in Nanoscience and Advanced Catalysis
The unique properties of this compound make it a promising candidate for applications in the interdisciplinary fields of nanoscience and advanced catalysis.
In nanoscience, the thiol group can be used to anchor the molecule onto the surface of nanoparticles, such as gold or quantum dots. This functionalization can impart new properties to the nanoparticles and enable their use in sensing, imaging, and drug delivery applications.
In the realm of advanced catalysis, metal complexes of this compound could serve as efficient catalysts for a variety of organic transformations. The electronic properties of the tetrazole ring and the nature of the metal center can be tuned to optimize catalytic activity and selectivity. nih.gov For example, molybdenum complexes of tetrazole derivatives have been shown to be effective catalysts for the epoxidation of bio-olefins. mdpi.com The development of both homogeneous and heterogeneous catalysts based on this ligand is a promising area of future research. mdpi.com
Q & A
Q. What are the established synthetic routes for 1-isobutyl-1H-tetrazole-5-thiol, and how can reaction conditions be optimized for yield?
A common approach involves alkylation of the tetrazole-thiol precursor with isobutyl halides. For example, PEG-400 solvent and a heterogeneous catalyst (e.g., Bleaching Earth Clay at pH 12.5) under controlled temperatures (70–80°C) can improve reaction efficiency. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Alternative methods include alkylation of 1-phenyl-1H-tetrazole-5-thiol derivatives with chloroacetone or phenacyl bromide, achieving yields >90% under reflux conditions in polar aprotic solvents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?
- IR Spectroscopy : The thiol (-SH) group typically shows a broad absorption near 2550–2600 cm⁻¹, while the tetrazole ring exhibits C=N stretches at 1450–1600 cm⁻¹ .
- ¹H NMR : The isobutyl group’s methyl protons resonate at δ 0.9–1.1 (doublet), and the methylene protons adjacent to sulfur appear at δ 3.2–3.5 (multiplet). The tetrazole proton (if present) is observed at δ 8.5–9.5 .
Q. How can HPLC methods be validated for quantifying trace impurities in this compound?
Use an internal standard (e.g., m-cresol) with a C18 column and UV detection. System suitability requires:
- Resolution : ≥20 between analyte and internal standard.
- Repeatability : ≤1.0% RSD for peak area ratios.
- Detectability : Confirmed via dilution tests (3.5–6.5% of original signal) .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental NMR data for tetrazole-thiol derivatives be resolved?
Discrepancies may arise from tautomerism (e.g., thiol ↔ thione) or solvent effects. Use deuterated DMSO to stabilize thiol tautomers and compare with computed spectra (DFT). Reference compounds with known crystal structures (e.g., via SHELXL refinement ) can validate assignments .
Q. What strategies improve regioselectivity in alkylation reactions of tetrazole-thiol derivatives?
- Solvent Selection : Polar aprotic solvents (DMF, PEG-400) favor nucleophilic substitution.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .
Q. How to design bioactivity studies for evaluating antimicrobial properties of tetrazole-thiol analogs?
- Test Strains : Use Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria.
- Assay : Minimum Inhibitory Concentration (MIC) via broth microdilution (CLSI guidelines).
- Controls : Compare with ciprofloxacin and assess cytotoxicity (e.g., hemolysis assays) .
Q. What advanced chromatographic techniques address purity challenges in synthesized tetrazole-thiol compounds?
- HPLC-MS : Confirms molecular weight and detects sulfur-containing byproducts.
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (≤2% RSD) .
Data Contradiction Analysis
Example Scenario : A synthesized batch shows unexpected IR absorption at 1700 cm⁻¹.
- Hypothesis : Contamination with ester byproducts from incomplete purification.
- Resolution : Conduct LC-MS to identify the impurity and optimize recrystallization steps using alternative solvents (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
